
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its three aromatic rings attached to the triazine core, making it a highly conjugated system. It is of interest in various fields of research due to its unique structural and chemical properties.
准备方法
The synthesis of 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-biphenylamine, 4-bromobenzonitrile, and benzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired triazine compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
化学反应分析
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.
科学研究应用
2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity.
相似化合物的比较
Similar compounds to 2-(3-Biphenylyl)-4-(4-bromophenyl)-6-phenyl-1,3,5-triazine include other triazine derivatives such as:
2,4,6-Triphenyl-1,3,5-triazine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(3-Biphenylyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but without the bromophenyl group, affecting its chemical reactivity and applications.
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: Contains the bromophenyl group but lacks the biphenyl group, altering its electronic properties.
The uniqueness of this compound lies in its combination of three different aromatic systems, which provides a distinct set of chemical and physical properties.
属性
分子式 |
C27H18BrN3 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-4-phenyl-6-(3-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-16-14-21(15-17-24)26-29-25(20-10-5-2-6-11-20)30-27(31-26)23-13-7-12-22(18-23)19-8-3-1-4-9-19/h1-18H |
InChI 键 |
JBMICMZSCBZLIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


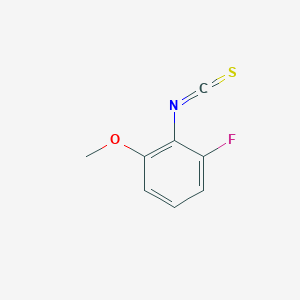
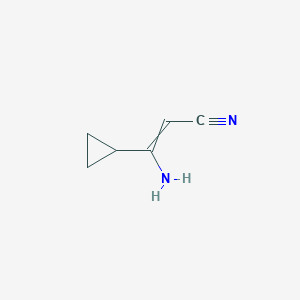
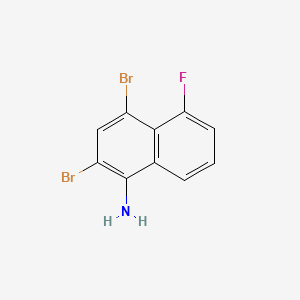
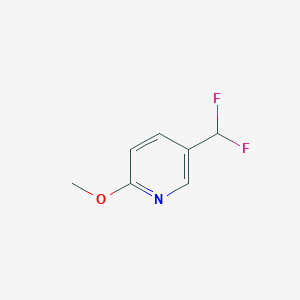
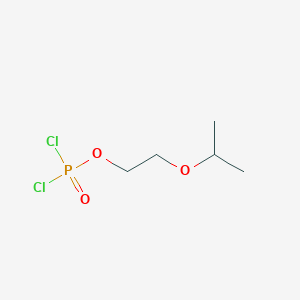
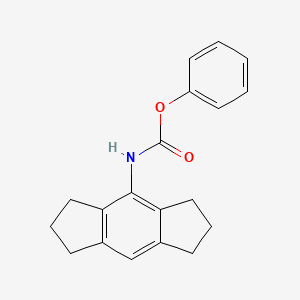
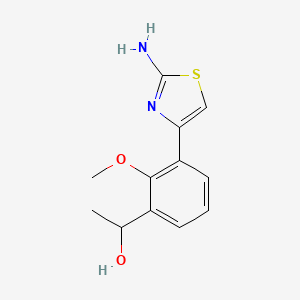
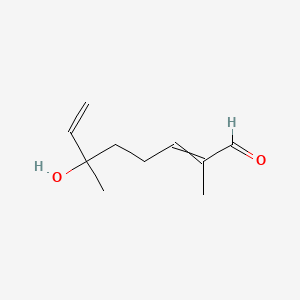


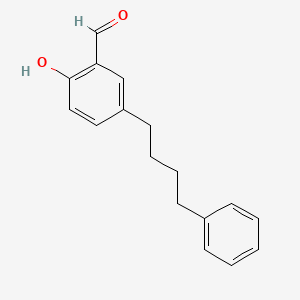
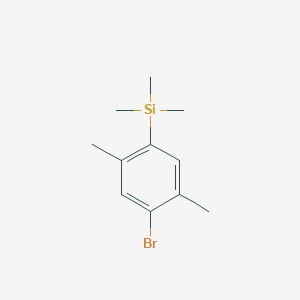
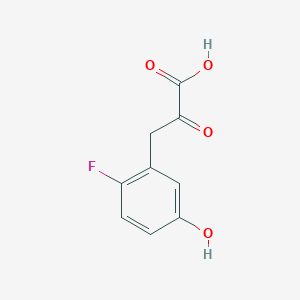
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)
